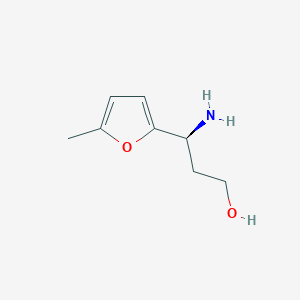

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL

Description

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL is a chiral amino alcohol featuring a 5-methylfuran substituent. The (3S) stereochemistry and the furyl group confer unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The furan ring, an electron-rich heterocycle, may enhance hydrogen-bonding interactions or metabolic stability compared to aromatic phenyl analogs.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m0/s1 |

InChI Key |

XCFRGGIJURNRMY-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CCO)N |

Canonical SMILES |

CC1=CC=C(O1)C(CCO)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL is an amino alcohol compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structure, which includes a furan ring, positions it as a significant candidate for research into therapeutic applications.

Structure and Composition

- Molecular Formula: C₈H₁₁NO₃

- Molecular Weight: 169.18 g/mol

- IUPAC Name: this compound

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The amino group can be reduced to yield amines.

- Substitution: The furan ring may participate in electrophilic or nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds with biological macromolecules, potentially influencing their activity and function.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of amino alcohols can inhibit the synthesis of peptidoglycan in bacterial cell walls, making them potential candidates for antimicrobial agents .

- Neuroprotective Effects: Compounds with similar structures have been studied for neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Studies: A study investigated the efficacy of amino alcohol derivatives against drug-resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting a promising avenue for developing new antibiotics .

- Enzymatic Interactions: Research focused on the interaction of this compound with G-protein coupled receptors (GPCRs), highlighting its potential role in modulating signaling pathways relevant to various physiological processes .

Comparative Analysis

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| This compound | Potential antimicrobial properties | Contains furan ring |

| (3S)-3-Amino-3-(2-methyl(2-furyl))propan-1-OL | Similar antimicrobial activity | Different methyl position on furan |

| (3S)-3-Amino-3-(3-methyl(2-furyl))propan-1-OL | Neuroprotective potential | Variation in side chain structure |

Comparison with Similar Compounds

(3S)-3-Amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol (CAS 1447208-02-7)

- Molecular Formula: C₁₀H₁₂F₃NO

- Substituent : 4-(Difluoromethyl)-2-fluorophenyl

- Key Features: Fluorine atoms increase lipophilicity and metabolic stability due to their electronegativity and resistance to oxidation. The difluoromethyl group may enhance bioavailability compared to non-fluorinated analogs. Applications: Likely explored in drug candidates targeting central nervous system (CNS) disorders, where fluorination improves blood-brain barrier penetration .

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol (CAS 862594-16-9)

- Molecular Formula: C₁₀H₁₄FNO

- Substituent : 3-Fluoro-5-methylphenyl

- The fluorine atom at the 3-position directs electrophilic substitution reactions away from itself, altering synthetic pathways. Applications: Possible use in asymmetric catalysis or as a chiral building block for β-blocker analogs .

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-ol (CAS 1213500-89-0)

- Molecular Formula: C₁₃H₂₁NO

- Substituent : 4-(tert-Butyl)phenyl

- Enhanced hydrophobicity may limit aqueous solubility but improve membrane permeability. Applications: Likely investigated in kinase inhibitors or antimicrobial agents where bulky groups disrupt target protein interactions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Structural Feature |

|---|---|---|---|---|

| (3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL | C₉H₁₃NO₂ | 183.21 g/mol | 5-Methylfuran | Electron-rich heterocycle |

| (3S)-3-Amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol | C₁₀H₁₂F₃NO | 225.20 g/mol | 4-(Difluoromethyl)-2-fluorophenyl | High lipophilicity, fluorination |

| (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol | C₁₀H₁₄FNO | 195.22 g/mol | 3-Fluoro-5-methylphenyl | Steric bulk, directional fluorine |

| (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-ol | C₁₃H₂₁NO | 207.31 g/mol | 4-(tert-Butyl)phenyl | Steric hindrance, hydrophobicity |

Research Implications and Trends

- Electronic Effects : The furyl group in the target compound may offer superior π-π stacking interactions in drug-receptor binding compared to phenyl analogs .

- Synthetic Accessibility : The tert-butyl derivative (CAS 1213500-89-0) highlights challenges in introducing bulky groups during asymmetric synthesis, suggesting similar hurdles for the 5-methylfuran analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.